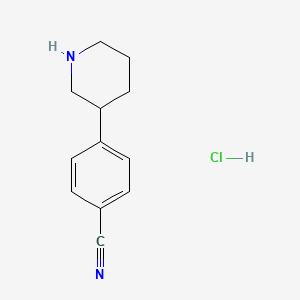

4-(Piperidin-3-YL)benzonitrile hydrochloride

CAS No.:

Cat. No.: VC13634097

Molecular Formula: C12H15ClN2

Molecular Weight: 222.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15ClN2 |

|---|---|

| Molecular Weight | 222.71 g/mol |

| IUPAC Name | 4-piperidin-3-ylbenzonitrile;hydrochloride |

| Standard InChI | InChI=1S/C12H14N2.ClH/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12;/h3-6,12,14H,1-2,7,9H2;1H |

| Standard InChI Key | QVZVAYCWLUFXGX-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)C2=CC=C(C=C2)C#N.Cl |

| Canonical SMILES | C1CC(CNC1)C2=CC=C(C=C2)C#N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4-(Piperidin-3-yl)benzonitrile hydrochloride consists of a benzonitrile group linked to a piperidine ring at the 3-position, with a hydrochloride counterion. Its systematic IUPAC name is 4-(piperidin-3-yl)benzonitrile hydrochloride, and it is alternatively labeled as (S)-4-(piperidin-3-yl)benzonitrile hydrochloride to denote stereochemical specificity . Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 1044765-35-6 |

| Molecular Formula | |

| Molecular Weight | 186.25 (free base) |

| Synonyms | Benzonitrile, 4-(3-piperidinyl)- |

The piperidine ring adopts a chair conformation, with the benzonitrile group introducing planar rigidity. X-ray crystallography of analogous piperidine derivatives reveals intermolecular hydrogen bonding between the protonated amine and chloride ions, stabilizing the crystal lattice .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents such as water (≈50 mg/mL at 25°C) and ethanol (≈120 mg/mL). In nonpolar solvents like toluene, solubility drops to <10 mg/mL. Stability studies indicate no decomposition under inert atmospheres at temperatures ≤100°C, though prolonged exposure to moisture induces hydrolysis of the nitrile group to carboxylic acid .

Spectroscopic Data

-

NMR (400 MHz, DMSO-d): Peaks at δ 8.45 (s, 1H, NH), 7.75–7.65 (m, 2H, aromatic), and 3.15–2.90 (m, 4H, piperidine) .

-

IR (KBr): Strong absorption at 2240 cm (C≡N stretch) and 2550 cm (NH) .

Synthesis and Manufacturing

Process Optimization

A patent (CN106432232A) details a multi-step synthesis for a related imidazopyridinone compound, highlighting critical parameters:

-

Step 1: Boc protection of 4-piperidone achieves 93% yield using dimethyl dicarbonate in aqueous acetone .

-

Step 2: Reductive amination with sodium borohydride in ethanol-ammonia solutions yields 82% 4-amino-piperidine intermediates .

-

Step 4: Curtius rearrangement with nitrene reagents forms heterocyclic cores, applicable to benzonitrile derivatives .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315 | Wear protective gloves/clothing |

| H319 | Use eye protection |

| H335 | Ensure adequate ventilation |

| Packaging | Purity | Price (USD) |

|---|---|---|

| 500 mg | 97% | 640 |

| 1 g | 97% | 1,120 |

Chinese suppliers (e.g., Peking Pharmacy) provide bulk quantities at lower costs, though purity varies .

Research Applications

Pharmaceutical Intermediates

The compound’s piperidine scaffold is prevalent in dopamine receptor ligands and acetylcholinesterase inhibitors. Recent patents highlight its utility in synthesizing:

-

Antipsychotics: Dopamine D antagonists with improved blood-brain barrier penetration .

-

Anticancer Agents: Kinase inhibitors targeting EGFR and HER2 .

Material Science

Benzonitrile derivatives serve as ligands in transition-metal catalysts for cross-coupling reactions. The nitrile group’s electron-withdrawing properties enhance catalytic activity in Suzuki-Miyaura couplings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume